Toxicity and safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin
Toxicity and safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin
An In-Depth Technical Guide to the Toxicity and Safety Profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin
Abstract
This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a known impurity of the macrolide antibiotic Azithromycin. In the absence of extensive public data on this specific molecule, this document synthesizes information on the parent compound's toxicology, relevant structure-toxicity relationships for related impurities, and the rigorous regulatory expectations for impurity qualification. We present detailed, field-proven methodologies for essential toxicological assessments, including in vitro cytotoxicity and in vivo acute toxicity studies, explaining the scientific rationale behind each protocol. This guide is intended for researchers, toxicologists, and drug development professionals tasked with ensuring the safety and regulatory compliance of pharmaceutical products.
Introduction: The Imperative of Impurity Profiling
Azithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic widely used to treat a variety of bacterial infections.[1][2][3] As an azalide, it is structurally characterized by a 15-membered macrocyclic lactone ring and is derived from erythromycin.[3][4] Its clinical success is due to its favorable pharmacokinetic properties and safety profile.[5][6][7]
However, during the synthesis, formulation, and storage of any active pharmaceutical ingredient (API), impurities can arise.[8] These impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] One such process-related impurity and potential degradant is 3'-N-Didesmethyl-3'-N-tosyl azithromycin , also identified as Azithromycin EP Impurity Q.[9]
The presence of impurities necessitates a thorough toxicological evaluation to ensure patient safety.[11] Global regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control and qualification of these substances.[12][13] This guide provides the scientific and regulatory context for assessing the safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin.
Regulatory Framework for Impurity Qualification
The qualification of a pharmaceutical impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level.[14] The primary guidelines governing this process are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities (degradation products) in new drug products.[13][15][16]
These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug product.[12][17] An impurity is considered qualified if its levels in the final product are at or below the level present in batches used in pivotal safety and clinical studies.[11] If an impurity appears at a level higher than that previously studied, dedicated toxicological studies are required.[15]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data synthesized from ICH Q3B(R2) Guidelines.[12][17] |
The decision-making process for identifying and qualifying an impurity is systematic. It involves comparing the observed impurity level against the established thresholds to determine if further action, such as structural elucidation or toxicological studies, is warranted.
In Vivo Acute Oral Toxicity Assessment (OECD 423)
Causality: An acute toxicity study is performed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance. [18]The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a compound into a toxicity category based on the observed mortality. [18]This study is essential for providing preliminary in vivo safety information, identifying target organs of toxicity, and guiding dose selection for subsequent repeat-dose studies. [19] Protocol: Acute Oral Toxicity - Acute Toxic Class Method
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Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), aged 8-12 weeks. Acclimatize animals for at least 5 days before dosing.
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Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). The concentration should be prepared such that the dose can be administered in a volume that does not exceed 10 mL/kg.
-
Dosing Procedure:
-
Start with a group of 3 animals at a predetermined starting dose (e.g., 300 mg/kg), based on any available in vitro or SAR data.
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Administer the substance as a single dose by oral gavage.
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-
Observation:
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Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
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Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).
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Record body weights shortly before dosing and at least weekly thereafter.
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-
Stepwise Procedure:
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If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified. The next test, if required, would use a lower dose.
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If 1 animal dies, the test is repeated with 3 more animals at the same dose level.
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If no mortality occurs, the test is repeated with 3 more animals at a higher dose level according to the OECD 423 flowchart.
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-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
Analytical Methodologies for Detection
Controlling an impurity requires a validated, stability-indicating analytical method capable of accurately detecting and quantifying it in the drug product. For azithromycin and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice. [1][2] Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. [20]For azithromycin impurities, which often lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is common. [1][21]The method must be selective enough to resolve the impurity from the parent API and other related substances, ensuring accurate quantification. [20]
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for macrolide-type molecules. [1][2] |
| Mobile Phase | Gradient of Phosphate Buffer (pH 8.9) and Acetonitrile/Methanol | The alkaline pH suppresses the ionization of the amine groups, improving peak shape. The organic solvent gradient elutes compounds based on their polarity. [1] |
| Flow Rate | 0.9 - 1.2 mL/min | Balances analysis time with separation efficiency. [1][21] |
| Column Temperature | 55 °C | Higher temperatures can improve peak symmetry and reduce viscosity, leading to better resolution. [1] |
| Detection | UV at 210 nm | A common wavelength for detecting compounds with limited UV absorbance, like macrolides. [1][21]|
Conclusion
While specific toxicological data for 3'-N-Didesmethyl-3'-N-tosyl azithromycin remains limited, a robust safety evaluation is both achievable and a regulatory necessity. By leveraging the known toxicological profile of the parent drug, azithromycin, and applying the standardized, validated methodologies outlined in this guide, drug developers can generate the required data to perform a comprehensive risk assessment. The systematic application of in vitro and in vivo assays, guided by the principles of the ICH, ensures that the safety of the final drug product is not compromised by its impurities. Future work must focus on the practical execution of these studies to establish a definitive safety profile and support scientifically justified specifications for this impurity.
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